Oxolan-3-yl 5-fluoro-2-methylbenzoate

Description

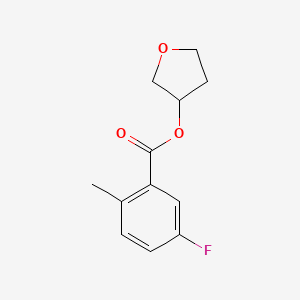

Oxolan-3-yl 5-fluoro-2-methylbenzoate is an ester derivative featuring a benzoic acid backbone substituted with a fluorine atom at position 5 and a methyl group at position 2. The ester moiety is derived from oxolan-3-ol (tetrahydrofuran-3-ol), conferring a cyclic ether structure that enhances lipophilicity and bioavailability.

Properties

IUPAC Name |

oxolan-3-yl 5-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-8-2-3-9(13)6-11(8)12(14)16-10-4-5-15-7-10/h2-3,6,10H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSIJAMNFYWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzoate Esters

Oxolan-3-yl 5-Fluoro-2-methylbenzoate

- Molecular Formula : Estimated as C₁₂H₁₃FO₃ (oxolan-3-yl: C₄H₇O; benzoate: C₈H₅FO₂).

- Oxolan-3-yl ester improves lipid solubility compared to linear alkyl esters.

5-Fluoro-4-(3-Oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzoic Acid (Intermediate 24, )

- Molecular Formula : C₁₅H₁₂F₄N₃O₄.

- Key Features :

- Trifluoropropoxy ester increases hydrophobicity and metabolic resistance.

- Triazolo-oxazine ring introduces heterocyclic complexity, likely enhancing target affinity.

- LC-MS Data : m/z = 407 [M+H]+, indicating lower molecular weight than the target compound.

Benzoylated Oxolan-3-yl Ester ()

- Molecular Formula : C₂₆H₂₁FO₇.

- Key Features :

- Three benzoyl groups significantly increase molecular weight and lipophilicity.

- Fluorine substitution on the oxolane ring alters electronic properties.

- Comparison : The target compound’s simpler structure (lacking benzoyl groups) may improve solubility and synthetic accessibility.

Heterocyclic Derivatives Incorporating Oxolan-3-yl Groups

tert-Butyl (4S)-2-(4-Fluoro-3,5-dimethylphenyl)-4-methyl-3-[2-oxo-3-[1-[(3R)-oxolan-3-yl]indazol-5-yl]imidazol-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate (Compound 64a, )

- Molecular Formula : C₃₄H₃₄FN₅O₄.

- LC-MS Data : m/z = 628 [M+H]+, indicating a larger, more complex structure.

- Pyrazolo-pyridine core contributes to rigid, planar geometry for receptor binding.

5-Bromo-1-[(3S)-oxolan-3-yl]indazole (Compound 22c, )

- Key Features :

- Bromine substitution at position 5 increases molecular weight and polarizability.

- (3S)-oxolan-3-yl group may influence stereospecific interactions.

Research Findings and Functional Implications

Physicochemical Properties

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.